Cas no 1804406-89-0 (3-Bromo-2-fluoro-6-nitrophenol)
3-Bromo-2-fluoro-6-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 3-BROMO-2-FLUORO-6-NITROPHENOL
- 3-Bromo-2-fluoro-6-nitrophenol
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- Inchi: 1S/C6H3BrFNO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H
- InChI Key: WNWQZCLESUPFKN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1F)O)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 186
- XLogP3: 2.7
- Topological Polar Surface Area: 66
3-Bromo-2-fluoro-6-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021774-250mg |
3-Bromo-2-fluoro-6-nitrophenol |
1804406-89-0 | 97% | 250mg |
489.60 USD | 2021-06-24 | |
| Alichem | A013021774-500mg |
3-Bromo-2-fluoro-6-nitrophenol |
1804406-89-0 | 97% | 500mg |
863.90 USD | 2021-06-24 | |
| Alichem | A013021774-1g |
3-Bromo-2-fluoro-6-nitrophenol |
1804406-89-0 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
3-Bromo-2-fluoro-6-nitrophenol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-Bromo-2-fluoro-6-nitrophenol
3-Bromo-2-fluoro-6-nitrophenol (CAS 1804406-89-0): Properties, Applications, and Market Insights
3-Bromo-2-fluoro-6-nitrophenol (CAS 1804406-89-0) is a halogenated nitrophenol derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its bromo, fluoro, and nitro functional groups, has garnered attention due to its unique chemical properties and versatility in synthetic applications. Researchers and industry professionals frequently search for terms like "3-Bromo-2-fluoro-6-nitrophenol synthesis", "CAS 1804406-89-0 applications", and "halogenated nitrophenol derivatives", reflecting its growing relevance in specialized chemical markets.
The molecular structure of 3-Bromo-2-fluoro-6-nitrophenol contributes to its distinct physicochemical characteristics. With a molecular weight of 250.0 g/mol and the presence of multiple electronegative substituents, this compound exhibits interesting electronic properties that make it valuable for designing advanced materials. Recent studies have explored its potential in organic electronics and as a building block for pharmaceutical intermediates, aligning with current trends in sustainable chemistry and green synthesis methodologies.
In pharmaceutical research, 3-Bromo-2-fluoro-6-nitrophenol serves as a key intermediate for developing novel bioactive molecules. Its structural features allow for diverse chemical modifications, making it particularly useful in medicinal chemistry applications. The compound's ability to participate in various coupling reactions has been investigated for creating potential enzyme inhibitors and receptor modulators, addressing the increasing demand for targeted therapies in modern drug discovery programs.
The agrochemical industry has shown interest in 3-Bromo-2-fluoro-6-nitrophenol derivatives for developing new crop protection agents. Its halogenated aromatic structure provides a foundation for creating compounds with potential pesticidal activity, responding to the global need for more effective and environmentally friendly agricultural solutions. Researchers are particularly exploring its use in designing next-generation fungicides that address resistance issues in plant pathogens.
From a synthetic chemistry perspective, 3-Bromo-2-fluoro-6-nitrophenol offers multiple reactive sites for selective functionalization. The bromo substituent at the 3-position allows for various cross-coupling reactions, while the nitro group can be reduced to amines or serve as an electron-withdrawing group in nucleophilic aromatic substitutions. These properties make it a versatile building block in organic synthesis, particularly for constructing complex heterocyclic systems that are prevalent in many bioactive compounds.
The market for halogenated phenolic compounds like 3-Bromo-2-fluoro-6-nitrophenol has shown steady growth, driven by increasing R&D activities in pharmaceutical and specialty chemical sectors. Analytical techniques such as HPLC purification and NMR characterization are essential for ensuring the quality of this compound, as purity requirements continue to rise in research applications. Suppliers and manufacturers are focusing on developing efficient synthetic routes to meet the growing demand for high-purity CAS 1804406-89-0 material.
Environmental and safety considerations for 3-Bromo-2-fluoro-6-nitrophenol follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper precautions should be taken when working with this compound, including the use of appropriate personal protective equipment. Researchers often search for "3-Bromo-2-fluoro-6-nitrophenol safety data" and "handling guidelines for nitrophenol derivatives", emphasizing the importance of safety information in chemical research.
Future research directions for 3-Bromo-2-fluoro-6-nitrophenol include exploring its potential in materials science applications. The compound's electronic properties make it a candidate for developing organic semiconductors and photovoltaic materials, aligning with current interests in renewable energy technologies. Additionally, its use in metal-organic frameworks (MOFs) and other advanced materials is an area of active investigation, reflecting broader trends in functional materials development.
Quality control and analytical characterization remain crucial aspects of working with 3-Bromo-2-fluoro-6-nitrophenol. Standard analytical methods include mass spectrometry for molecular weight confirmation and chromatographic techniques for purity assessment. The compound typically appears as a pale yellow to light brown crystalline solid, with melting point and solubility characteristics that vary depending on purification methods and storage conditions.
In conclusion, 3-Bromo-2-fluoro-6-nitrophenol (CAS 1804406-89-0) represents an important chemical building block with diverse applications across multiple scientific disciplines. Its unique combination of halogen and nitro substituents on a phenolic framework provides numerous opportunities for chemical modification and functionalization. As research continues to uncover new applications for this compound, its importance in specialty chemical synthesis and materials science is expected to grow, making it a compound of significant interest to researchers and industrial chemists alike.
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